2-[N-(2-chlorophenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[N-(2-chlorophenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both chlorophenyl and trifluoromethylphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-chlorophenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then reacted with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2-chlorophenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[N-(2-chlorophenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(2-chlorophenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. For example, its inhibition of carbonic anhydrase enzymes is achieved through binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)acetamide: A simpler compound with similar structural features but lacking the trifluoromethyl group.
N-phenyl-bis(trifluoromethanesulfonimide): Contains the trifluoromethylsulfonyl group but differs in its overall structure and properties.
Uniqueness
2-[N-(2-chlorophenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its chlorophenyl and trifluoromethylphenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16ClF3N2O3S |
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Molecular Weight |
468.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H16ClF3N2O3S/c22-17-11-5-7-13-19(17)27(31(29,30)15-8-2-1-3-9-15)14-20(28)26-18-12-6-4-10-16(18)21(23,24)25/h1-13H,14H2,(H,26,28) |
InChI Key |
NHEQGGMWGFLUQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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